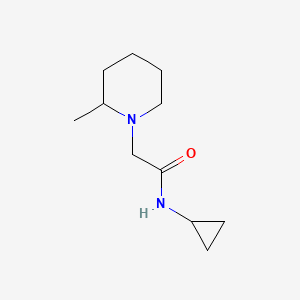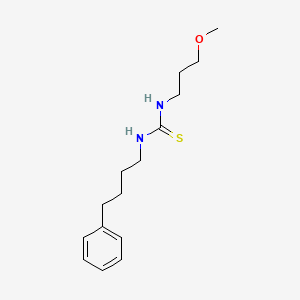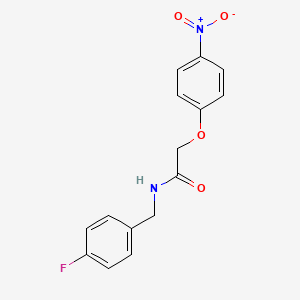
2-(2,5-dimethoxyphenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazole derivatives, similar to "2-(2,5-dimethoxyphenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole," typically involves condensation reactions that combine different phenyl and thiophene moieties with an imidazole ring. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of these reactions, providing a pathway for the formation of these complex molecules under controlled conditions (Saberi et al., 2009).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the orientation of phenyl and thiophene rings relative to the imidazole core. X-ray diffraction studies have revealed that these rings are inclined at specific dihedral angles to the imidazole ring, contributing to the overall planarity or non-planarity of the molecule. This structural arrangement is critical for understanding the molecule's interaction with light and other substances (Akkurt et al., 2013).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, including electrophilic substitution and hydrogen bonding. These reactions are influenced by the molecule's electronic structure and the presence of functional groups, such as methoxy and thiophene, which can engage in interactions with other molecules. The ability to form dimers through hydrogen bonds or π-π interactions significantly affects the compound's chemical behavior and stability (Vlasova et al., 2010).
Physical Properties Analysis
The physical properties of imidazole derivatives, including melting points, solubility, and crystalline structure, are determined by their molecular composition and structural configuration. These properties are crucial for the compound's application in material science, where stability under different conditions is required. The crystallographic data provide insights into the molecule's arrangement in solid form, which is essential for its incorporation into larger molecular assemblies (Sharma et al., 2017).
Chemical Properties Analysis
The chemical properties of "this compound" and similar compounds are characterized by their reactivity towards various chemical agents and conditions. These properties are a function of the electronic distribution within the molecule and the presence of substituents that can participate in chemical reactions. Understanding these properties is essential for predicting the compound's behavior in synthetic and natural environments, facilitating its application in chemical synthesis and drug development (Huang et al., 2001).
Orientations Futures
The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical biology, depending on its properties and reactivity .
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-24-15-10-11-17(25-2)16(13-15)21-22-19(14-7-4-3-5-8-14)20(23-21)18-9-6-12-26-18/h3-13H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLAYQYSWCZRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4765567.png)
![N-allyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4765582.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4765592.png)
![3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4765597.png)

![methyl 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4765621.png)
![N-[1-[(methylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4765629.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2,4-imidazolidinedione](/img/structure/B4765636.png)
![2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765660.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4765665.png)

